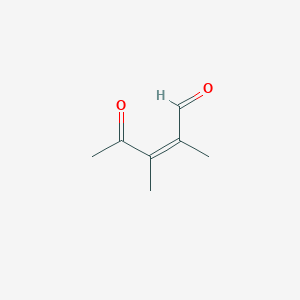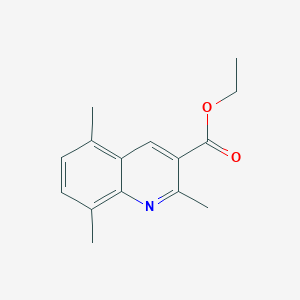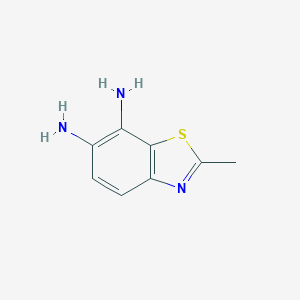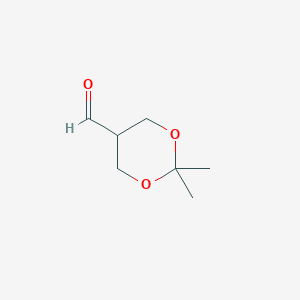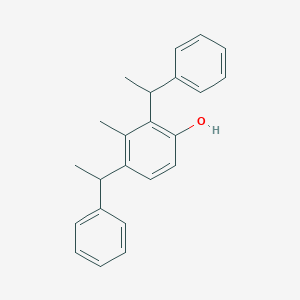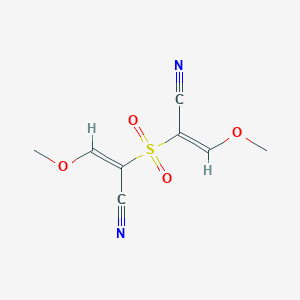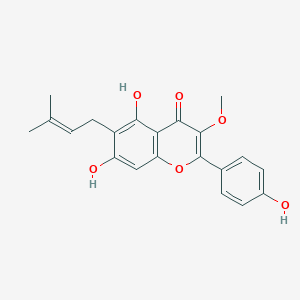
Topazolin
Übersicht
Beschreibung
what is 'Topazolin'? this compound is a brand of insecticide and fungicide that is used to control a variety of pests, including aphids, whiteflies, and mites. It is often used in greenhouses and on crops. the use of 'this compound' this compound is a brand name of a medication used to treat fungal skin infections. It is an antifungal medication, containing the active ingredient terbinafine hydrochloride. It works by killing the fungi that cause the infection. It is available in cream, spray, and solution forms, and is usually applied to the affected area twice a day. the chemistry of 'this compound' this compound is an herbicide that is used to control weeds in a variety of crops. It is a selective pre-emergence herbicide that is absorbed by the roots and shoots of the weed, preventing it from growing. The active ingredient in this compound is flumioxazin, which is a phenyloxadiazole herbicide. This chemical inhibits the growth of weeds by blocking the enzyme enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is essential for the synthesis of amino acids, which are essential for the growth and development of plants. the biochemical/physical effects of 'this compound' this compound is a synthetic hormone used to treat endometriosis and is the active ingredient in the drug Elagolix. It works by blocking the activity of gonadotropin-releasing hormone (GnRH) receptors in the body. This reduces the production of estrogen, which can help reduce the symptoms of endometriosis. The physical effects of this compound include decreased menstrual pain, lighter menstrual bleeding, and a decrease in the size of endometrial implants. The biochemical effects of this compound include a decrease in the production of the hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This decrease in hormone production leads to a decrease in estrogen levels, which helps reduce the symptoms of endometriosis. the benefits of 'this compound' this compound is a topical solution used to treat fungal skin infections such as athlete's foot and ringworm. It is available over-the-counter and is often used in combination with other treatments. The main benefit of using this compound is that it is effective in treating fungal skin infections. It is also easy to use, as it is applied directly to the affected area. Additionally, it is generally well-tolerated and has few side effects. the related research of 'this compound' this compound is a brand of a topical antifungal drug used to treat certain skin infections, including athlete's foot and jock itch. Research related to this compound includes studies on the efficacy of the drug in treating fungal infections, its safety, side effects, and potential interactions with other medications. Additionally, research has been conducted to explore the mechanism of action of this compound, as well as to identify potential new uses for the drug.
Wissenschaftliche Forschungsanwendungen
Traditionelle Medizin
Topazolin ist in Süßholz enthalten, dem am häufigsten konsumierten pflanzlichen Produkt der Welt . Die dynamische Anhäufung von sekundären Metaboliten, einschließlich this compound, in Süßholz ist ein Bereich der aktiven Forschung .
Pilzstoffwechsel
This compound spielt eine Rolle im Pilzstoffwechsel von prenylierten Flavonoiden . Es wird von Pilzen in Verbindungen umgewandelt, die denen ähneln, die aus anderen prenylierten Flavonoiden gewonnen werden .
Isoflavon-Stoffwechsel
This compound ist am Stoffwechsel des 6′-prenylierten Isoflavons Piscidon beteiligt . Es wird von bestimmten Pilzen metabolisiert, um das entsprechende Dihydropyrano-Isoflavon als Hauptprodukt zu ergeben .
Flavonoid-Forschung
This compound ist ein Bestandteil bestimmter 3-Methoxyflavone, die in den Wurzeln des Gelben Lupinen gefunden werden . Seine Präsenz hilft Forschern, die chemische Struktur und Eigenschaften dieser Flavonoide zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .
Mode of Action
This compound interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . This compound also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .
Biochemical Pathways
The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .
Result of Action
The primary molecular effect of this compound is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with this compound.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148990 | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109605-79-0 | |
| Record name | Topazolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Topazolin and where is it found?
A: this compound, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].
Q2: What is the molecular structure and formula of this compound?
A2: this compound possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.
- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
Q3: Does this compound exhibit any biological activities?
A: this compound was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.
Q4: How is this compound metabolized by fungi?
A: Studies have shown that certain fungi can metabolize this compound. Aspergillus flavus and Botrytis cinerea were observed to metabolize this compound into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the this compound structure.
Q5: Are there any computational studies on this compound's activity?
A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of this compound []. The study suggests that the antioxidant activity of this compound is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of this compound appears to be beneficial for its antioxidant activity in certain solvent environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




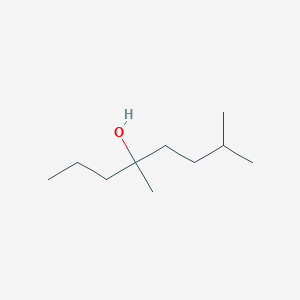


![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
